Fenoprofen
Overview
Description
Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, and helps to relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Fenoprofen is a chiral drug with one stereogenic center and exists as chiral twins . A Fenoprofen nanosponge was formulated using Poloxamer, polymer, and β-Cyclodextrin by a solvent evaporation method .
Molecular Structure Analysis
Fenoprofen has a molecular formula of C15H14O3, with an average mass of 242.270 Da and a monoisotopic mass of 242.094299 Da . It contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Chemical Reactions Analysis
Fenoprofen inhibits prostaglandin synthesis by decreasing the enzyme needed for biosynthesis .
Scientific Research Applications
1. Photoisomerization of Fenoprofen
- Summary of Application: Fenoprofen, a nonsteroidal anti-inflammatory medicine, undergoes a process called photoisomerization. This process involves the conversion of ®-fenoprofen to its (S)-enantiomer .
- Methods of Application: The study was conducted using Density Functional Theory (DFT). The process was studied by scanning the C8-H11 distance for the excited singlet .
- Results: The study found that the rearrangement procedure of ®-fenoprofen to its (S)-enantiomer occurs in [1,3]-hydrogen shifts with inversion of configuration at chiral center C8. The isomerization process requires passing a barrier of approximately 84 kcal/mol .
2. Extraction and Analysis of Fenoprofen in Wastewater and Aquatic Plants
- Summary of Application: Fenoprofen, along with other non-steroidal anti-inflammatory drugs (NSAIDs), is increasingly found in the aquatic environment due to human consumption. This study reports the optimization of microwave-assisted extraction and hollow fiber liquid-phase microextraction methods for the analysis of NSAIDs in wastewater and aquatic plant, Eichhornia crassipes .
- Methods of Application: The study used microwave-assisted extraction using water as a green solvent and hollow fiber liquid-phase microextraction (HF-LPME) methods followed by high-performance liquid chromatography-high resolution mass spectrometry analysis .
- Results: The optimized MAE resulted in efficient transfer of selected NSAIDs from plant samples into the aqueous phase yielding the recoveries ranging from 91 to115%. Under the optimized conditions, the maximum enrichment factors for fenoprofen was 126 .
3. Formulation Development and Optimization of Fenoprofen Floating Tablet
- Summary of Application: The study aimed to develop and characterize a new type of Fenoprofen tablet that can float .
- Methods of Application: Fenoprofen floating tablets were made using the direct compression method with different concentrations of HPMC K100 M, Xanthan gum, and guar gum. A QbD method was used to manufacture the Fenoprofen tablets .
- Results: The produced tablets were subjected to a micromeritics research, which included both a pre- and post-compression phase. An in vitro dissolution research was conducted using a USP Dissolution test device type II (Paddle). There were three months of stability testing done at high temperatures .
4. Mechanistic Study of Fenoprofen Photoisomerization
- Summary of Application: This work provides a comprehensive DFT study on the conversion mechanism and photoisomerization of the effective and commonly used nonsteroidal anti-inflammatory medicine fenoprofen .
- Methods of Application: The process was studied by scanning the C8-H11 distance for the excited singlet .
- Results: The study found that the isomerization process requires passing a barrier of approximately 84 kcal/mol .
5. Formulation of Fenoprofen Nanosponge Loaded Hydrogel
- Summary of Application: The study aimed to develop a Fenoprofen nanosponge loaded hydrogel .
- Methods of Application: The research on the drug’s performulation was carried out to evaluate its organoleptic qualities, solubility, melting point, and partition coefficient. Fenoprofen floating tablets were made utilizing the direct compression method with different concentrations of HPMC K100 M, Xanthan gum, and guar gum .
- Results: The produced tablets were subjected to a micromeritics research, which included both a pre- and post-compression phase. Using a USP Dissolution test device type II (Paddle), an in vitro dissolution research was conducted .
6. Fenoprofen in Pain Management
- Summary of Application: Fenoprofen is an anti-inflammatory analgesic used to treat mild to moderate pain in addition to the signs and symptoms of rheumatoid arthritis and osteoarthritis .
- Methods of Application: Fenoprofen is usually marketed as racemates and employed for the treatment of ankylosing spondylitis, gout, osteoarthritis, rheumatoid arthritis, and as antipyretic .
- Results: The pharmacological activity of NSAIDs depends on R and S enantiomers. The experimental investigations depicted that the anti-inflammatory activity of fenoprofen is thought to reside almost exclusively with the S enantiomers .
Safety And Hazards
Fenoprofen can increase the risk of fatal heart attack or stroke, especially in older adults . It may also cause stomach or intestinal bleeding, which can be fatal . Other side effects may include changes in vision, skin rash, shortness of breath, swelling or rapid weight gain, signs of stomach bleeding, liver problems, kidney problems, or low red blood cells (anemia) .
Future Directions
The dosage of Fenoprofen depends on the strength of the medicine and the medical problem for which it is being used. For mild to moderate pain, adults are advised to take 200 milligrams (mg) every 4 to 6 hours as needed. For rheumatoid arthritis and osteoarthritis, adults are initially advised to take 400 to 600 mg three or four times a day .
properties
IUPAC Name |
2-(3-phenoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGLLICXDHJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023045 | |
Record name | Fenoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
168-171 °C @ 0.11 MM HG | |
Record name | FENOPROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slight (calcium salt), 8.11e-02 g/L | |
Record name | Fenoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00573 | |
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Record name | Fenoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles., LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN. | |
Record name | Fenoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00573 | |
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Record name | FENOPROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fenoprofen | |
Color/Form |
VISCOUS OIL | |
CAS RN |
29679-58-1, 31879-05-7, 34597-40-5 | |
Record name | Fenoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fenoprofen [USAN:INN:BAN] | |
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Record name | Fenoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00573 | |
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Record name | fenoprofen | |
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Record name | Fenoprofen | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-phenoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Fenoprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |
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Record name | FENOPROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fenoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-171 | |
Record name | Fenoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00573 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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